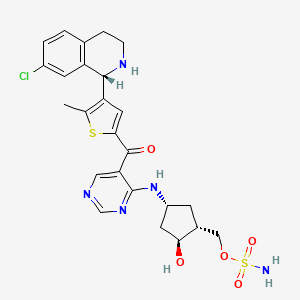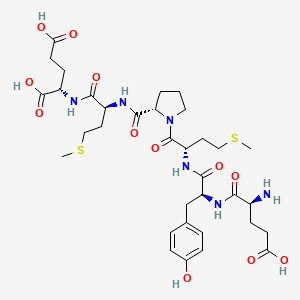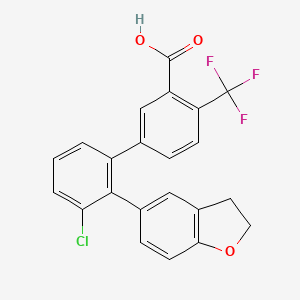
Zavondemstat (L-lysine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zavondemstat (L-lysine) is a compound known for its role as an inhibitor of histone lysine demethylase 4D (KDM4D). This compound has shown significant antineoplastic activity, making it a promising candidate for cancer research and treatment .
Vorbereitungsmethoden
The synthesis of Zavondemstat (L-lysine) involves several steps, including the use of specific reagents and conditions to achieve the desired product. While detailed synthetic routes are proprietary, the compound is typically prepared through a series of chemical reactions that ensure high purity and efficacy . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Zavondemstat (L-lysine) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Zavondemstat (L-lysine) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving histone demethylation.
Biology: The compound is studied for its role in gene expression regulation and epigenetic modifications.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Zavondemstat (L-lysine) exerts its effects by inhibiting histone lysine demethylase 4D (KDM4D). This inhibition leads to changes in gene expression by preventing the removal of methyl groups from histone proteins. The molecular targets include specific histone residues, and the pathways involved are related to epigenetic regulation and gene expression .
Vergleich Mit ähnlichen Verbindungen
Zavondemstat (L-lysine) is unique in its specific inhibition of KDM4D. Similar compounds include:
KDM4-IN-4: Another inhibitor of histone lysine demethylase 4 with potential anticancer applications.
GSK-LSD1 dihydrochloride: An irreversible inhibitor of lysine-specific demethylase 1 (LSD1) with high selectivity.
AS8351: A histone demethylase inhibitor used in reprogramming studies.
These compounds share similar mechanisms of action but differ in their specificity, potency, and applications, highlighting the uniqueness of Zavondemstat (L-lysine) in targeting KDM4D .
Eigenschaften
Molekularformel |
C32H43N5O5 |
|---|---|
Molekulargewicht |
577.7 g/mol |
IUPAC-Name |
(2S)-2,6-diaminohexanoic acid;3-[[(4R)-7-(N-methyl-4-propan-2-ylanilino)-3,4-dihydro-2H-chromen-4-yl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C26H29N3O3.C6H14N2O2/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31;7-4-2-1-3-5(8)6(9)10/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31);5H,1-4,7-8H2,(H,9,10)/t19-;5-/m00/s1 |
InChI-Schlüssel |
APYKYNJSDFVPGX-FKFGKEJVSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)[C@@H](CCO3)CNC4=C(C=CN=C4)C(=O)O.C(CCN)C[C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N(C)C2=CC3=C(C=C2)C(CCO3)CNC4=C(C=CN=C4)C(=O)O.C(CCN)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12384374.png)
![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)









![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
